molecular formula C4H7ClIN3 B13505939 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B13505939
M. Wt: 259.47 g/mol
InChI Key: NNFKKHFSFPFUMR-UHFFFAOYSA-N
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Description

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H6IN3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the iodination of 1-methyl-1H-pyrazol-5-amine. One common method includes the reaction of 1-methyl-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets . The pyrazole ring can also interact with aromatic residues in proteins, contributing to the overall binding strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions.

Properties

Molecular Formula

C4H7ClIN3

Molecular Weight

259.47 g/mol

IUPAC Name

5-iodo-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C4H6IN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H

InChI Key

NNFKKHFSFPFUMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)I)N.Cl

Origin of Product

United States

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